molecular formula C25H26N2O3S B10970913 3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B10970913
M. Wt: 434.6 g/mol
InChI Key: USOLBVYBTREFQK-UHFFFAOYSA-N
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Description

3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[222]octene core, a thiophene ring, and various functional groups such as cyano, methyl, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclo[2.2.2]octene core and the introduction of the thiophene ring and other functional groups. Common synthetic routes may involve:

    Formation of the Bicyclo[2.2.2]octene Core: This can be achieved through Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated precursor.

    Functional Group Modifications: The cyano, methyl, and carboxylic acid groups can be introduced through various functional group transformations, including nitrile formation, methylation, and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert functional groups such as nitriles to amines.

    Substitution: Substitution reactions can be used to replace functional groups with other desired groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may have applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid include other bicyclo[2.2.2]octene derivatives and thiophene-containing compounds. Examples include:

    Bicyclo[2.2.2]octene Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Thiophene-Containing Compounds: Molecules with thiophene rings and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

3-[[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C25H26N2O3S/c1-13(2)15-4-6-16(7-5-15)20-14(3)31-24(19(20)12-26)27-23(28)21-17-8-10-18(11-9-17)22(21)25(29)30/h4-8,10,13,17-18,21-22H,9,11H2,1-3H3,(H,27,28)(H,29,30)

InChI Key

USOLBVYBTREFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2C3CCC(C2C(=O)O)C=C3)C#N)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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